1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
CAS No.: 295327-22-9
Cat. No.: VC3753339
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride - 295327-22-9](/images/structure/VC3753339.png)
Specification
CAS No. | 295327-22-9 |
---|---|
Molecular Formula | C7H7ClN2O |
Molecular Weight | 170.59 g/mol |
IUPAC Name | 1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride |
Standard InChI | InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H |
Standard InChI Key | UKGNEBJXEKPKRW-UHFFFAOYSA-N |
SMILES | C1C2=C(C=NC=C2)NC1=O.Cl |
Canonical SMILES | C1C2=C(C=NC=C2)NC1=O.Cl |
Introduction
Chemical Structure and Properties
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is the hydrochloride salt of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, which is also known by its IUPAC name 1,3-dihydropyrrolo[2,3-c]pyridin-2-one. The parent compound features a fused bicyclic structure consisting of pyrrole and pyridine rings with a lactam functionality. The hydrochloride salt is formed when the basic nitrogen atom in the parent structure is protonated by hydrochloric acid, resulting in improved solubility and stability characteristics.
Structural Characteristics
The parent compound 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular formula of C7H6N2O with a molecular weight of 134.14 g/mol. The hydrochloride salt would have a molecular formula of C7H6N2O·HCl, increasing its molecular weight accordingly. The compound's heterocyclic structure contains key functional groups that contribute to its chemical reactivity and biological activity:
-
Fused pyrrole-pyridine ring system
-
Lactam functionality (cyclic amide)
-
Protonated nitrogen atom (in the salt form)
Physicochemical Properties
The hydrochloride salt form significantly alters the physicochemical properties of the compound compared to its parent structure. These differences are summarized in Table 1 below:
Property | Parent Compound | Hydrochloride Salt | Significance |
---|---|---|---|
Solubility | Limited in aqueous media | Enhanced water solubility | Improved bioavailability and ease of formulation |
Crystallinity | Crystalline solid | Typically more crystalline | Better stability and handling properties |
Melting Point | Lower | Generally higher | Indicator of enhanced lattice strength |
pH in Solution | Nearly neutral | Acidic | Affects chemical stability and biological interactions |
Hygroscopicity | Less hygroscopic | More hygroscopic | Impacts storage requirements |
The improved water solubility of the hydrochloride salt makes it particularly useful for biological testing and pharmaceutical formulations, as it facilitates dissolution in aqueous environments similar to biological systems.
Synthesis and Preparation Methods
Synthetic Routes to Parent Compound
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step procedures starting from appropriately substituted pyridine derivatives. Common synthetic strategies include:
Reductive Cyclization Method
This approach begins with chlorination of substituted nitropyridines using phosphorus oxychloride, followed by condensation with dimethylformamide dimethyl acetal and subsequent reductive cyclization using iron in acetic acid to form the key pyrrole ring.
Alternative Synthetic Approaches
Other synthetic routes may involve palladium-catalyzed coupling reactions or intramolecular amidation strategies to construct the bicyclic framework. These methods can offer advantages in terms of regioselectivity and functional group compatibility.
Preparation of the Hydrochloride Salt
The conversion of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one to its hydrochloride salt typically follows standard salt formation procedures:
-
Dissolution of the parent compound in an appropriate organic solvent (e.g., diethyl ether, THF)
-
Addition of hydrogen chloride solution (typically in diethyl ether)
-
Precipitation of the hydrochloride salt
-
Filtration and purification by recrystallization
This salt formation process significantly enhances the compound's aqueous solubility while maintaining the core structural features responsible for its biological activity.
Scale-Up Considerations
For industrial-scale production, the synthesis would typically employ:
-
Continuous flow reactors for improved efficiency
-
Automated systems to ensure consistent quality
-
Carefully controlled reaction conditions to minimize byproduct formation
-
Optimized purification procedures suitable for large-scale operations
Chemical Reactivity and Reactions
Reactivity Profile
The chemical reactivity of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is influenced by both its heterocyclic structure and the presence of the hydrochloride moiety. Key aspects of its reactivity include:
Acid-Base Properties
As a hydrochloride salt, the compound can readily participate in acid-base reactions. In aqueous solutions, it partially dissociates to release the free base form and hydrogen chloride. This property is particularly important in pharmaceutical applications where pH-dependent solubility affects drug delivery.
Nucleophilic and Electrophilic Sites
The compound contains several reactive sites:
-
The pyridine nitrogen can act as a nucleophile (though less so when protonated in the salt form)
-
The lactam carbonyl is susceptible to nucleophilic attack
-
The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions
Common Reaction Types
Based on its structure, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can participate in various reaction types, summarized in Table 2:
Reaction Type | Reactive Site | Typical Reagents | Potential Applications |
---|---|---|---|
Oxidation | Pyrrole ring | KMnO4, CrO3 | Modification of electronic properties |
Reduction | Lactam group | H2/Pd-C, LiAlH4 | Creation of amine derivatives |
N-Alkylation | Lactam nitrogen | Alkyl halides, base | Introduction of side chains |
Electrophilic Substitution | Aromatic rings | Halogenation reagents | Introduction of functional groups |
Nucleophilic Substitution | Activated positions | Amines, thiols | Diversity-oriented synthesis |
These reactions provide valuable pathways for structural modification, enabling the development of derivatives with optimized properties for specific applications.
Biological Activity and Mechanism of Action
Pharmacological Profile
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride and its derivatives exhibit significant biological activities across several therapeutic areas:
Enzyme Inhibition
Derivatives of this compound have demonstrated inhibitory activity against various enzymes, most notably fibroblast growth factor receptors (FGFRs). The mechanism typically involves:
-
Binding to the ATP pocket of the kinase domain
-
Preventing phosphorylation of downstream substrates
-
Disrupting signaling cascades critical for cell proliferation and survival
Anticancer Properties
In vitro studies have shown that compounds containing this structural scaffold can inhibit the proliferation of various cancer cell lines, particularly:
-
Breast cancer cells (e.g., 4T1, MDA-MB-231)
-
Other malignancies where FGFR signaling plays a crucial role
Table 3 summarizes observed anticancer activities of related compounds:
Cell Line | Cancer Type | IC50 Range | Proposed Mechanism |
---|---|---|---|
4T1 | Breast cancer | 1-10 μM | FGFR inhibition, apoptosis induction |
MDA-MB-231 | Triple-negative breast cancer | 2-7 μM | Cell cycle arrest, antiproliferative |
Various | FGFR-dependent tumors | 0.5-15 μM | Disruption of growth signaling |
Structure-Activity Relationships
Extensive research on structure-activity relationships has identified key structural features that influence the biological activity of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one derivatives:
Essential Pharmacophore Elements
-
The fused pyrrole-pyridine ring system serves as a rigid scaffold that properly orients functional groups for target interaction
-
The lactam functionality provides both hydrogen bond acceptor capabilities and influences electronic distribution
-
The positioning of nitrogen atoms creates specific hydrogen bonding patterns critical for target recognition
Impact of Structural Modifications
Table 4 outlines how various structural modifications affect biological activity:
Modification Site | Type of Modification | Effect on Activity | Effect on Properties |
---|---|---|---|
Pyrrole Ring | Halogenation | Often increases potency | Improves metabolic stability |
Lactam Group | N-Alkylation | Variable effects on binding | Increases lipophilicity |
Pyridine Ring | Introduction of substituents | Can enhance selectivity | Modifies electronic properties |
Salt Formation | Hydrochloride | Maintains core activity | Improves solubility, stability |
These structure-activity insights guide rational design of optimized derivatives for specific therapeutic applications.
Research Area | Specific Applications | Stage of Development |
---|---|---|
Oncology | FGFR inhibitors for solid tumors | Preclinical to early clinical |
Inflammation | Cytokine pathway modulators | Preclinical |
Neuroscience | Neuroprotective agents | Early discovery |
Synthetic Methodology | Improved access to derivatives | Ongoing |
Drug Delivery | Salt form optimization | Applied research |
These diverse applications highlight the significant potential of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride in advancing multiple research fields.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride typically employs multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy reveals characteristic signals for:
-
Aromatic protons (δ 7-8 ppm)
-
NH proton (δ 10-11 ppm, often broadened in the hydrochloride salt)
-
Methylene protons (δ 3-4 ppm)
13C NMR provides complementary structural information, with the lactam carbonyl carbon appearing at approximately δ 170-175 ppm.
Mass Spectrometry
Mass spectrometric analysis typically shows:
-
Molecular ion peak corresponding to the parent compound
-
Characteristic fragmentation patterns
-
High-resolution mass confirmation
Infrared Spectroscopy
Key IR absorption bands include:
-
N-H stretching (3200-3400 cm-1)
-
C=O stretching (1650-1700 cm-1)
-
Aromatic C=C stretching (1400-1600 cm-1)
Comparative Analysis with Related Compounds
Structural Analogs
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride belongs to a broader family of heterocyclic compounds. Table 6 compares it with structurally related analogs:
Compound | Structural Difference | Effect on Properties | Effect on Activity |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Different position of pyridine N | Altered electronic distribution | Different binding profile |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | Reduced lactam | Increased basicity | Modified target interactions |
1H-Pyrazolo[3,4-b]pyridine | Different heterocycle | Altered H-bonding pattern | Different selectivity profile |
1H-Indole | Lacks pyridine N | More lipophilic | Different pharmacological profile |
These structural relationships provide valuable insights for molecular design and optimization .
Pharmacological Comparison
The pharmacological properties of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can be compared with other heterocyclic scaffolds used in drug discovery:
-
Indole-based compounds: Generally more lipophilic with diverse pharmacology
-
Benzimidazoles: Often target different enzyme families
-
Quinoline derivatives: Frequently used in antimicrobial applications
This comparative analysis helps researchers select the most appropriate scaffold for specific therapeutic targets.
Future Research Directions
Therapeutic Development Opportunities
Several promising avenues exist for future research on 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride:
Targeted Cancer Therapies
Development of highly selective FGFR inhibitors with improved pharmacokinetics remains an active area of investigation, with potential applications in resistant cancers.
Combination Approaches
Exploration of synergistic effects when combined with established therapies could overcome resistance mechanisms and enhance treatment efficacy.
Expanded Disease Applications
Investigation of efficacy in additional disease models beyond cancer, including inflammatory conditions and neurological disorders.
Green Chemistry Approaches
Development of environmentally friendly synthetic methods that reduce solvent use and toxic reagents while maintaining yield and purity.
Advanced Formulation Technologies
Creation of specialized delivery systems to optimize the pharmacokinetic profile of the hydrochloride salt form, potentially including:
-
Nanoparticle formulations
-
Controlled-release systems
-
Targeted delivery approaches
Computational Design
Implementation of advanced computational tools to predict optimal modifications for enhanced selectivity and reduced off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume